(4-Ethylpiperazin-1-yl)(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
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Overview
Description
(4-Ethylpiperazin-1-yl)(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylpiperazin-1-yl)(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aldehyde or ketone.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction using 4-ethylpiperazine and a suitable leaving group on the benzothiophene core.
Final Coupling: The final coupling step involves the formation of the methanone linkage between the benzothiophene and piperazine moieties.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylpiperazin-1-yl)(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzothiophene or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-Ethylpiperazin-1-yl)(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpiperazin-1-yl)(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
- (4-Ethylpiperazin-1-yl)(6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Uniqueness
(4-Ethylpiperazin-1-yl)(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-3-17-6-8-18(9-7-17)16(19)14-11-20-15-10-12(2)4-5-13(14)15/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHUDEYGFGOGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CSC3=C2CCC(C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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